1,3-Diisopropylimidazolinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropylimidazolinium tetrafluoroborate is a chemical compound with the empirical formula C9H19N2 · BF4. It is also known by its systematic name, 4,5-Dihydro-1,3-bis(1-methylethyl)-1H-imidazolium tetrafluoroborate . This compound is a member of the imidazolium family and is commonly used in various chemical reactions and applications due to its unique properties.
Scientific Research Applications
1,3-Diisopropylimidazolinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
1,3-Diisopropylimidazolinium tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dusts or mists, not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Biochemical Analysis
Biochemical Properties
1,3-Diisopropylimidazolinium tetrafluoroborate plays a significant role in biochemical reactions, particularly as a reagent and catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with N-heterocyclic carbene ligands, which are crucial in catalyzing metal complex-catalyzed cross-coupling reactions . These interactions are essential for facilitating various biochemical processes, including the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is essential for understanding its overall effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropylimidazolinium tetrafluoroborate can be synthesized through the reaction of 1,3-diisopropylimidazolium chloride with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropylimidazolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazolium oxides.
Reduction: Formation of imidazolium hydrides.
Substitution: Formation of substituted imidazolium salts.
Mechanism of Action
The mechanism of action of 1,3-Diisopropylimidazolinium tetrafluoroborate involves its ability to act as a nucleophilic catalyst. The compound interacts with various substrates through its imidazolium ring, facilitating the formation of new chemical bonds. This interaction is mediated by the tetrafluoroborate anion, which stabilizes the reaction intermediates and enhances the overall reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(1-methylethyl)-1H-imidazolium tetrafluoroborate
- 1,3-Di-isopropyl-imidazol-2-ylidinium tetrafluoroborate
- N,N′-Diisopropyldihydroimidazolium tetrafluoroborate
Uniqueness
1,3-Diisopropylimidazolinium tetrafluoroborate is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as a catalyst and reagent in various chemical processes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,3-Diisopropylimidazolinium tetrafluoroborate can be achieved through a simple one-step reaction between 1,3-diisopropylimidazoline and tetrafluoroboric acid.", "Starting Materials": [ "1,3-diisopropylimidazoline", "tetrafluoroboric acid" ], "Reaction": [ "Add 1,3-diisopropylimidazoline to a reaction vessel", "Slowly add tetrafluoroboric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with diethyl ether", "Dry the product under vacuum to obtain 1,3-Diisopropylimidazolinium tetrafluoroborate as a white solid" ] } | |
CAS No. |
137581-18-1 |
Molecular Formula |
C9H21BF4N2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)imidazolidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C9H20N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;/q;-1/p+1 |
InChI Key |
QOFLMGQQJAIALX-UHFFFAOYSA-O |
SMILES |
[B-](F)(F)(F)F.CC(C)N1CC[N+](=C1)C(C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)[NH+]1CCN(C1)C(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.